Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Overview
Description
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a chemical compound with the CAS Number: 406233-25-8 . It has a molecular weight of 261.36 and its IUPAC name is ethyl 4-(4,4-dimethyl-1-piperidinyl)benzoate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 88 - 90°C .Scientific Research Applications
Synthesis and Metabolite Research
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate's applications in scientific research are multifaceted, particularly in the realm of synthetic chemistry. One significant area of application is in the synthesis of potential metabolites. For instance, Sunthankar et al. (1993) synthesized potential metabolites of this compound, focusing on developing stereospecific oxidizing reagents and conditions for these sensitive systems. This research provides foundational knowledge for further studies in drug development and metabolic pathways (Sunthankar et al., 1993).
Pharmaceutical Development and Biological Activity
In pharmaceutical development, the structural properties and biological activities of compounds related to this compound are of interest. For example, Waugh et al. (1985) investigated the synthesis and characterization of selected heteroarotinoids, assessing their pharmacological activity. Such studies are crucial for understanding the compound's potential therapeutic uses and its mechanism of action in various biological systems (Waugh et al., 1985).
Biochemical Research and Hormonal Activity
The compound has also been explored in biochemical research, particularly concerning hormonal activities. Furuta et al. (2010) prepared analogues of this compound and evaluated their anti-juvenile hormone activities. Such studies contribute significantly to our understanding of hormonal regulation in insects and potentially offer insights into pest control strategies (Furuta et al., 2010).
Materials Science and Chemical Characterization
Furthermore, the compound finds application in materials science. For instance, its derivatives have been studied for their potential in creating novel materials with unique properties. Wang et al. (2015) developed fluorescent probes based on derivatives of this compound, demonstrating its utility in developing new materials for detecting carbon dioxide levels (Wang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQBRXZLDJYLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470058 | |
Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406233-25-8 | |
Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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